

sodium orthovanadate specificity profile

phosphatases

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Compound Focus: Sodium orthovanadate

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Specificity Profile of Sodium Orthovanadate

Phosphatase Category / Enzyme	Specificity & Inhibitory Data	Key Experimental Findings & Context
Protein Tyrosine Phosphatases (PTPs)	Broad, non-selective inhibitor [1] [2] [3].	Acts as a phosphate analog, competing with the substrate [2] [3]. IC50 for various tyrosine phosphatases is approximately 10 µM [3].
Alkaline Phosphatases (APs)	Potent inhibitor [3].	IC50 reported as 10 µM [3].
Serine/Threonine Phosphatases	Inhibits specific members; not a universal inhibitor for this group [2].	Directly decreased activity of PP1α and PP2A by 95% in a cell-based study [2].
Dual-Specificity Phosphatases (DUSPs)	Indirect evidence of pathway inhibition [1].	Cytotoxicity in podocytes (IC50 ~1 mM) linked to its phosphatase inhibition, which was reversed by cannabis oil extract [1].
ATPases	General inhibitor [1].	Functions as a phosphate analog, affecting these enzymes [1].

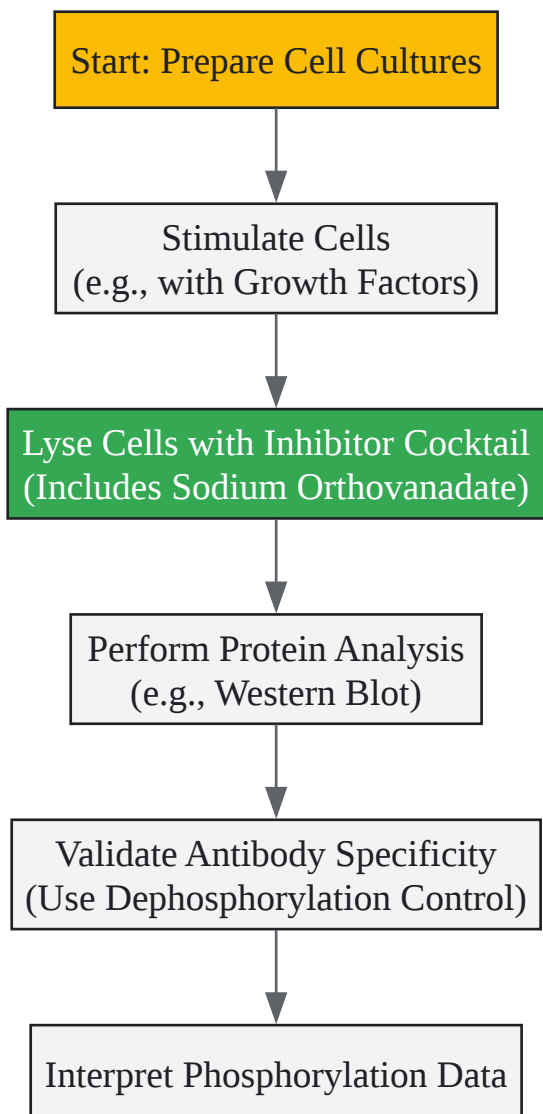
Key Experimental Data and Context

Understanding the experimental evidence will help you interpret these findings for your own work.

- **Mechanism of Action: Sodium orthovanadate** (Na_3VO_4) is a **phosphate analog** that non-selectively inhibits phosphatases by mimicking the phosphate group, thereby blocking the active site [1] [2] [3]. This property makes it highly valuable for preserving the phosphorylation state of proteins in cell lysates during studies of signaling pathways [3].
- **Critical Experimental Note:** In dephosphorylation protocols using calf intestinal alkaline phosphatase (CIP), **sodium orthovanadate must be omitted** from the lysis buffer. Concentrations as low as **10 mM sodium orthovanadate can inhibit CIP activity (10 units) by 90%** [4].
- **Therapeutic & Toxicological Context:**
 - **Anti-inflammatory Potential:** Research shows that its inhibition of PP1 and PP2A can selectively suppress the **AKT-IKK β signaling pathway**, leading to reduced NF- κ B activation and inflammatory gene expression [2].
 - **Induced Nephrotoxicity:** In vivo studies in rats show that administration of **sodium orthovanadate** (10 mg/kg) induces kidney injury, marked by increased serum creatinine and urea, and acute tubular necrosis. This nephrotoxicity is a direct consequence of its biological activity and is used in models to study renal protective agents [1] [5].

Experimental Workflow for Phosphorylation Studies

The following diagram illustrates a typical workflow for using **sodium orthovanadate** in cell-based phosphorylation studies, highlighting key preparatory and control steps.



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Key Considerations for Researchers

- **For Broad Phosphorylation Preservation:** **Sodium orthovanadate** is excellent for general use in lysates to "freeze" the phosphorylation state of tyrosine residues and inhibit alkaline phosphatases [6] [3].
- **For Specific Ser/Thr Phosphatase Inhibition:** If your target is a specific serine/threonine phosphatase (like PP1 or PP2A), you may need more selective inhibitors like okadaic acid, or use **sodium orthovanadate** in combination with other inhibitors [6] [2].
- **Critical Control for Specificity:** When using phospho-specific antibodies, always include a dephosphorylation control (e.g., using Calf Intestinal Alkaline Phosphatase, CIP). For this control

experiment, you must prepare a separate lysate **without sodium orthovanadate**, as it potentially inhibits the CIP enzyme [4].

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